molecular formula C6H12O2S B8693826 Ethyl 3-mercapto-2-methylpropanoate

Ethyl 3-mercapto-2-methylpropanoate

Cat. No. B8693826
M. Wt: 148.23 g/mol
InChI Key: LYHVMRGYESPMHE-UHFFFAOYSA-N
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Patent
US05266568

Procedure details

At -10° C., AlCl3 (2.437 g, 18.3 mmol) was added to a solution of the styrene of Step 7 (1.013 g, 2.28 mmol) and 3-mercapto-2-methylpropanoic acid (356 mg, 2.96 mmol, obtained from the hydrolysis of ethyl 3-mercapto-2-methylpropanoate (Example 1, Method B, Step 6) as in Example 7, Step 4, or alternatively from the NaOH hydrolysis of ethyl 3-(acetylthio)-2-methylpropanoate) in 25 mL of CH2Cl2 and the mixture was stirred at 0° C. in the dark for 2 h. Cold aq NH4OAc, EtOAc and THF were then added and the mixture was stirred until complete dissolution of the oil. The product was extracted with EtOAc:THF 1:1, dried over Na2SO4 and concentrated. The sodium salt of the acid was formed in EtOH with 500 μl of 10N NaOH. It was purified on an Amberlite ion exchange resin XAD-8: elution with water separate the sodium 3-mercapto-2-methyl-propanoate and elution with methanol afforded the title acid as an impure sodium salt. The compound was dissolved in saturated aq NH4Cl, extracted with EtOAc:THF 1:1, dried over Na2SO4 and purified by flash chromatography on silica using acetone:toluene:acetic acid 5:95:1 to yield 766 mg (60%) of the title acid.
Name
Quantity
2.437 g
Type
reactant
Reaction Step One
Name
styrene
Quantity
1.013 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:6]1C=C2C(C=CC(COC3C=C(C=CCC4C=CC=CC=4C(OC)=O)C=CC=3)=N2)=C[CH:7]=1.[SH:37][CH2:38][CH:39]([CH3:43])[C:40]([OH:42])=[O:41]>>[SH:37][CH2:38][CH:39]([CH3:43])[C:40]([O:42][CH2:6][CH3:7])=[O:41] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.437 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
styrene
Quantity
1.013 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)C=CCC1=C(C(=O)OC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC(C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCC(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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